

3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde

Cat. No.: B1423194

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde**, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, delve into established synthesis protocols with mechanistic insights, discuss its reactivity and spectroscopic signature, and survey its applications as a pivotal intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this versatile chemical building block.

Compound Identification and Physicochemical Properties

3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a substituted benzaldehyde featuring a pyrazole ring attached to the aromatic core. This unique arrangement of functional groups—an electrophilic aldehyde, a halogenated phenyl ring, and a nucleophilic pyrazole moiety—imparts a distinct reactivity profile, making it a valuable precursor in synthetic chemistry.

Table 1: Core Properties of **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde**

Property	Value	Source
CAS Number	1186663-52-4	[1] [2]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	[1]
IUPAC Name	3-chloro-4-(1H-pyrazol-1-yl)benzaldehyde	[1]
Molecular Weight	206.63 g/mol	Calculated
Appearance	Not specified (typically off-white to yellow solid)	General knowledge
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	General knowledge

Synthesis and Mechanistic Considerations

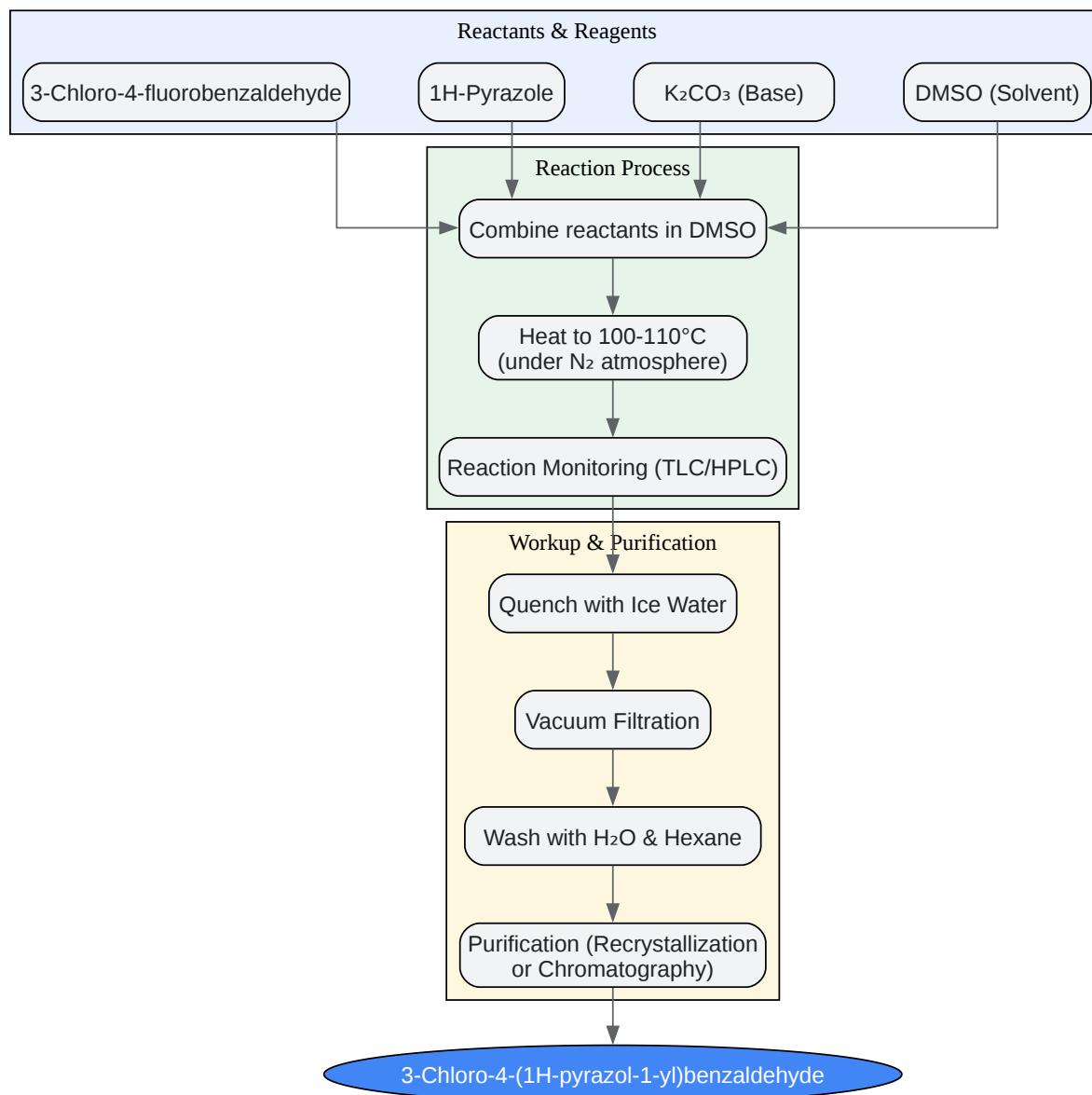
The synthesis of aryl-pyrazole compounds like **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde** often relies on nucleophilic aromatic substitution (S_NAr) reactions. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen.

Exemplary Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective route involves the reaction of a suitably substituted fluorobenzaldehyde with pyrazole in the presence of a base. The fluoride ion is an excellent leaving group in S_nAr reactions.

Reaction: 3-Chloro-4-fluorobenzaldehyde + 1H-Pyrazole → **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde**

Causality Behind Experimental Choices:


- Substrate: 3-Chloro-4-fluorobenzaldehyde is chosen because the fluorine atom at C-4 is activated for nucleophilic displacement by the electron-withdrawing effects of both the adjacent chloro group and the para-aldehyde group.
- Nucleophile: 1H-Pyrazole acts as the nitrogen nucleophile. The deprotonated pyrazole anion, formed in the presence of a base, is a potent nucleophile that attacks the electron-deficient carbon of the benzene ring.
- Base: A mild to moderately strong base like potassium carbonate (K_2CO_3) is sufficient to deprotonate the pyrazole ($pK_a \approx 14.5$ in DMSO), facilitating the reaction without promoting unwanted side reactions with the aldehyde.
- Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal. These solvents can solvate the potassium cation, leaving the pyrazole anion more "naked" and nucleophilic, thereby accelerating the S_nAr reaction.
- Temperature: The reaction is typically heated to overcome the activation energy of the Meisenheimer complex formation, a key intermediate in the S_nAr mechanism. Temperatures in the range of 80-120°C are common for this type of transformation.^[3]

Step-by-Step Methodology:

- To a stirred solution of 3-Chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO, add 1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 100-110°C under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- The product will often precipitate as a solid. Collect the solid by vacuum filtration.
- Wash the crude product with water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

- Purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

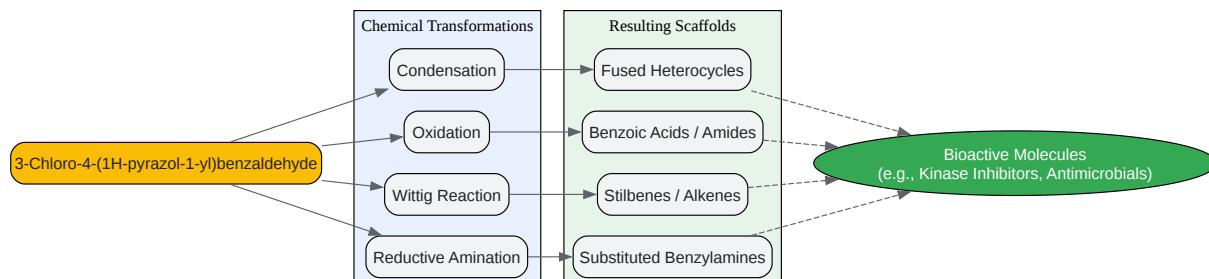
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Chemical Reactivity and Applications

The utility of **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde** stems from the reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.

Key Chemical Reactions


- Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines. This is a cornerstone reaction in constructing compound libraries for drug discovery.
- Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and extension of the molecular framework.
- Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form more complex heterocyclic systems.^[3]
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for derivatization (e.g., amide bond formation).

Applications in Drug Discovery and Agrochemicals

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its combination with a substituted benzaldehyde makes this compound a valuable intermediate.

- Pharmaceutical Building Block: It is a precursor for synthesizing biologically active molecules targeting infectious diseases and cancer.^[3] The pyrazole moiety can act as a hydrogen bond donor/acceptor and participate in key interactions with biological targets like enzymes and receptors.^[4]
- Agrochemical Development: The structural motifs present are also relevant in the design of novel pesticides and herbicides.^[3]

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Caption: Application as a versatile intermediate in synthetic chemistry.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde** is not readily available, safety protocols can be inferred from structurally related compounds like 3-chlorobenzaldehyde.^[5] The following guidelines are based on established best practices for handling aromatic aldehydes and chlorinated compounds.

4.1. Hazard Identification

- Inhalation: May cause respiratory tract irritation.^{[5][6]}
- Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.^{[5][6]}
- Eye Contact: Causes serious eye irritation.^[5]
- Ingestion: May be harmful if swallowed.^[6]

4.2. First Aid Measures

- General Advice: Consult a physician and show them the safety data sheet.[5][6]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
- Skin Contact: Immediately wash off with soap and plenty of water.[6][7]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

4.3. Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Keep away from sources of ignition.[5]
- Storage: Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed and upright to prevent leakage.[5]

4.4. Personal Protective Equipment (PPE)

- Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[7][8]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[7][8]
- Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[7]

Conclusion

3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is a chemical intermediate with significant potential, particularly in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its aldehyde functional group make it an attractive building block for modern chemical research. Adherence to strict safety protocols during its handling and storage is essential to mitigate potential health risks. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Buy 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde [smolecule.com]
- 4. Buy 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride [smolecule.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1423194#3-chloro-4-1h-pyrazol-1-yl-benzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com